4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

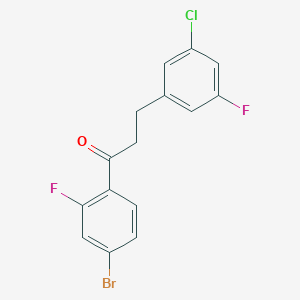

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one . This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming organic compounds by identifying the longest carbon chain as the base structure and systematically numbering the substituents from the carbonyl functional group. The compound features a propanone backbone with two distinct aromatic ring systems attached at positions 1 and 3 of the three-carbon chain.

The structural representation reveals a ketone functional group connecting two substituted aromatic rings through a three-carbon chain. The first aromatic ring contains bromine at the 4-position and fluorine at the 2-position relative to the point of attachment to the carbonyl group. The second aromatic ring, attached to the 3-position of the propyl chain, contains chlorine at the 3-position and fluorine at the 5-position. This arrangement creates a highly substituted molecular framework with distinct electronic and steric properties derived from the halogen substituents.

The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as: O=C(C1=CC=C(Br)C(F)=C1)CCC2=CC(F)=CC(Cl)=C2 . This notation provides a linear representation of the three-dimensional molecular structure, clearly indicating the connectivity between atoms and the spatial arrangement of the halogen substituents on both aromatic rings.

Molecular Formula and Atomic Composition Analysis

The molecular formula for 4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone is C₁₅H₁₀BrClF₂O . This formula indicates the presence of fifteen carbon atoms, ten hydrogen atoms, one bromine atom, one chlorine atom, two fluorine atoms, and one oxygen atom within the molecular structure. The molecular weight has been determined to be 359.59 grams per mole , reflecting the substantial contribution of the halogen atoms to the overall molecular mass.

| Atomic Component | Number of Atoms | Atomic Mass Contribution |

|---|---|---|

| Carbon | 15 | 180.15 atomic mass units |

| Hydrogen | 10 | 10.08 atomic mass units |

| Bromine | 1 | 79.90 atomic mass units |

| Chlorine | 1 | 35.45 atomic mass units |

| Fluorine | 2 | 37.98 atomic mass units |

| Oxygen | 1 | 15.99 atomic mass units |

| Total | 30 | 359.59 atomic mass units |

The atomic composition analysis reveals a high degree of halogenation, with four halogen atoms constituting approximately 42.8% of the total molecular weight. The presence of multiple electronegative halogen substituents significantly influences the electronic distribution within the molecule, creating regions of varying electron density that affect the compound's chemical reactivity and physical properties. The fluorine atoms, being the most electronegative, exert the strongest electron-withdrawing effects, followed by chlorine and bromine respectively.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClF2O/c16-10-2-3-13(14(19)7-10)15(20)4-1-9-5-11(17)8-12(18)6-9/h2-3,5-8H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNHRSIXCPHHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644968 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-08-1 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a brominated acetophenone derivative reacts with a chlorinated and fluorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the halogens.

Reduction: Formation of alcohols from the reduction of the carbonyl group.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: As a precursor in the synthesis of potential pharmaceutical agents with anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the production of agrochemicals and specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-chloro-5-fluorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related halogenated propiophenones and aryl ketones. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Halogenated Propiophenones

Key Findings from Comparative Analysis:

Halogen Diversity and Reactivity: The target compound’s 3-chloro-5-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in enzyme inhibition compared to analogs like 3-(4-bromophenyl)-4'-fluoropropiophenone (less steric hindrance) . Discontinued analogs (e.g., CAS 1057678-47-3) highlight the importance of substituent positioning: methyl groups reduce halogen-driven reactivity, limiting synthetic utility .

Synthetic Utility: The 2'-fluoro and 4'-bromo positions in the target compound enable selective cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 2-bromo-4-fluoropropiophenone lacks sufficient stability for such transformations .

Biological Relevance: Analog 3-(3-chlorophenyl)-4'-methylpropiophenone demonstrates that methyl groups improve blood-brain barrier penetration, whereas the target compound’s halogen density may favor peripheral targeting .

Research Implications and Limitations

Biological Activity

4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C16H13BrClF2O

- Molecular Weight : 367.64 g/mol

The presence of bromine, chlorine, and fluorine atoms in its structure suggests that it may exhibit significant biological activity, particularly in the context of drug development and disease treatment.

Anticancer Properties

Research has indicated that compounds with similar structures to 4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone exhibit anticancer properties. For instance, fluorinated compounds are known to enhance the potency of anticancer agents by improving their metabolic stability and bioavailability .

Case Study: Fluorinated Analogues

A study investigating fluorinated analogues of known anticancer drugs found that these modifications often resulted in increased cytotoxicity against cancer cell lines. Specifically, the fluorine substitution was shown to significantly alter the pharmacokinetics and pharmacodynamics of the compounds, leading to improved efficacy in sensitive tumor models .

The precise mechanism by which 4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell proliferation and apoptosis.

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : There is evidence suggesting that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of 4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone can be understood through its structure-activity relationship (SAR). The presence of halogen atoms (Br, Cl, F) plays a critical role in enhancing the compound's interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity and potential for enzyme interaction |

| Chlorine | Modulates electronic properties impacting binding affinity |

| Fluorine | Enhances metabolic stability and bioavailability |

In Vitro Studies

In vitro studies have demonstrated that 4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone exhibits significant cytotoxic effects against various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound showed an IC50 value indicating potent growth inhibition.

- HeLa Cervical Cancer Cells : Similar levels of cytotoxicity were observed, suggesting broad-spectrum antitumor activity.

In Vivo Studies

Preclinical studies using mouse models have indicated that this compound can significantly reduce tumor size when administered at specific dosages. These findings support its potential as a therapeutic agent in oncology.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone?

Answer:

To improve synthesis efficiency, focus on:

- Regioselective bromination : Use controlled conditions (e.g., Lewis acid catalysts like FeBr₃ or AlCl₃) to direct bromine placement, minimizing byproducts .

- Purification : Employ gradient chromatography or recrystallization with solvents such as dichloromethane/hexane to isolate the target compound from halogenated intermediates .

- Reaction monitoring : Track progress via HPLC or TLC to optimize reaction time and temperature .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

Key techniques include:

- X-ray crystallography : Use SHELXL for refinement to resolve structural ambiguities, especially halogen bonding interactions between bromine and fluorine substituents .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR maps aromatic proton coupling and carbonyl group positions .

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns from bromine/chlorine .

Advanced: How can researchers design a comparative study to evaluate the electronic effects of halogen substituents on reactivity?

Answer:

A robust comparative framework involves:

- Structural analogs : Synthesize derivatives with varying halogen positions (e.g., 4'-chloro or 2'-fluoro analogs) to assess steric/electronic impacts .

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density changes and predict reaction pathways .

- Kinetic studies : Compare reaction rates in cross-coupling (e.g., Suzuki-Miyaura) to quantify substituent effects on catalytic efficiency .

Advanced: How should crystallographers resolve data contradictions during refinement of this compound’s structure?

Answer:

Address challenges via:

- High-resolution data : Collect datasets at synchrotron sources (λ < 1 Å) to improve signal-to-noise ratios for heavy atoms (Br, Cl) .

- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, common in halogenated aromatics due to symmetry ambiguities .

- Validation tools : Cross-check with PLATON or Olex2 to ensure geometric restraints align with electron density maps .

Advanced: What role does this compound play in synthesizing bioactive molecules, and how can its utility be expanded?

Answer:

- Intermediate in drug discovery : Its halogenated aromatic core serves as a scaffold for kinase inhibitors or antimicrobial agents. For example, coupling with boronic acids (e.g., 4-bromo-3-fluorophenylboronic acid) enables Suzuki reactions to generate biaryl pharmacophores .

- Methodological expansion : Explore photoredox catalysis to functionalize the ketone group or introduce heterocycles via cycloaddition .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of halogenated aromatic vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact, as brominated compounds can be irritants .

- Waste disposal : Neutralize reaction residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers leverage this compound for studying reaction mechanisms in organofluorine chemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.